

(R)-2-(Aminomethyl)-3-methylbutanoic acid CAS number lookup

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Compound of Interest

Compound Name: (R)-2-(Aminomethyl)-3-methylbutanoic acid

Cat. No.: B152230

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An In-depth Technical Guide on **(R)-2-(Aminomethyl)-3-methylbutanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

(R)-2-(Aminomethyl)-3-methylbutanoic acid, a chiral non-proteinogenic β -amino acid, is a crucial building block in medicinal chemistry and drug development. Its structure incorporates a valine side chain, leading to its common name, (R)- β -homovaline.

CAS Number: 210345-86-1

Physicochemical Properties

Property	Value
Molecular Formula	C ₆ H ₁₃ NO ₂
Molecular Weight	131.17 g/mol
Synonyms	(R)-beta-Homovaline

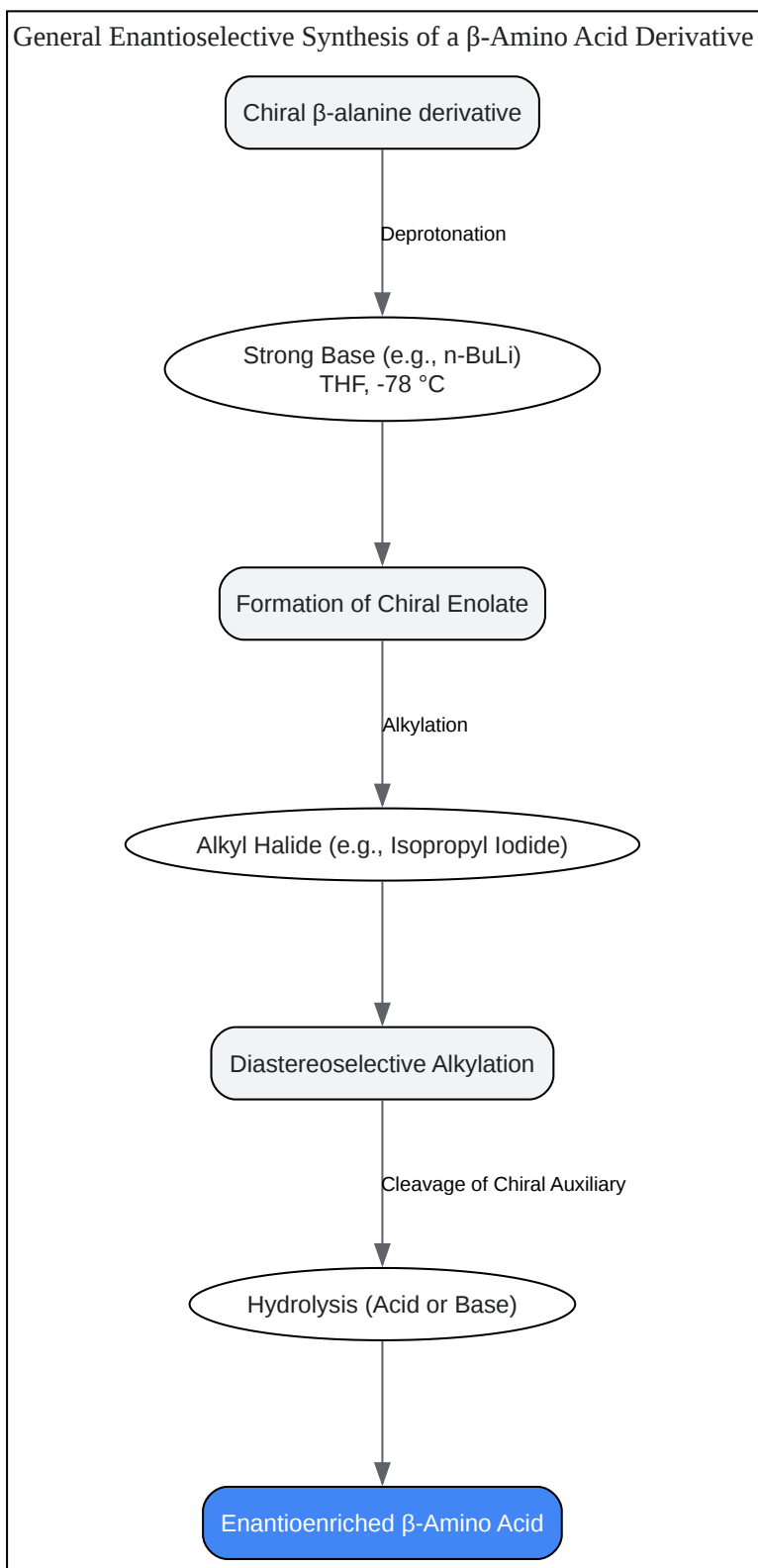
Synthesis Protocols

The enantioselective synthesis of **(R)-2-(Aminomethyl)-3-methylbutanoic acid** is a critical step for its application in pharmaceuticals. While various methods for the synthesis of β -amino acids exist, a common strategy involves the stereoselective alkylation of a chiral β -alanine equivalent.

Illustrative Synthetic Pathway: Asymmetric Alkylation

A representative, though not exhaustive, synthetic approach involves the diastereoselective alkylation of a chiral amide derived from β -alanine. This method, while not specific to the exact target molecule in the cited literature, provides a foundational experimental workflow.

Experimental Workflow: General Asymmetric Alkylation



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Caption: General workflow for asymmetric synthesis of β -amino acids.

Applications in Peptide Synthesis

(R)-2-(Aminomethyl)-3-methylbutanoic acid is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to generate peptidomimetics with enhanced therapeutic potential. The incorporation of this β -amino acid can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of **(R)-2-(Aminomethyl)-3-methylbutanoic acid** into a peptide sequence generally follows standard Fmoc-based SPPS protocols. The amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

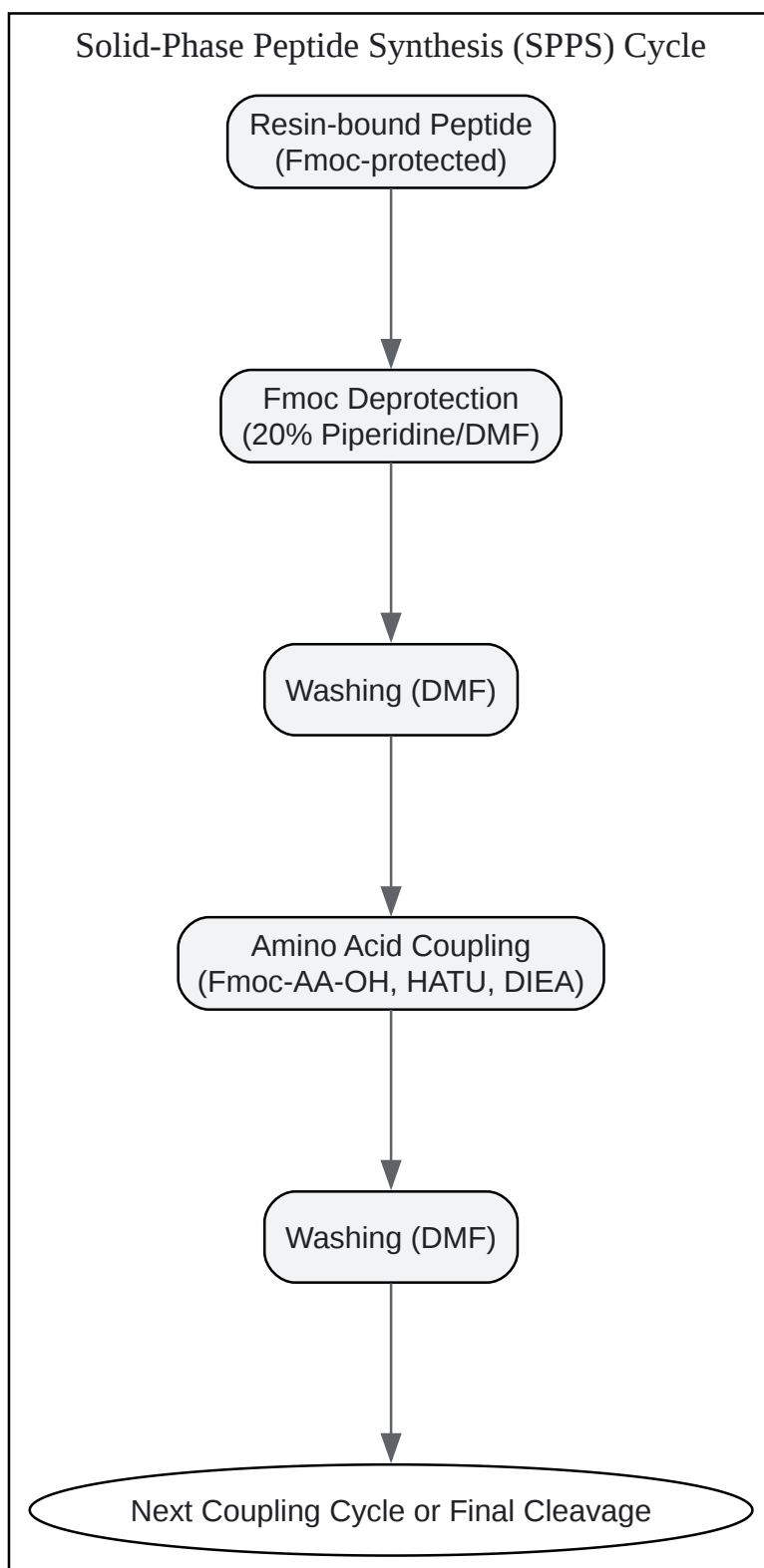
Experimental Protocol: Fmoc-SPPS Cycle

- **Resin Swelling:** The solid support resin (e.g., Rink Amide resin) is swollen in a suitable solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
- **Fmoc Deprotection:** The Fmoc protecting group on the resin-bound amino acid is removed by treatment with a solution of 20% piperidine in DMF. The completion of this step can be monitored using a Kaiser test.
- **Washing:** The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.
- **Amino Acid Coupling:** The Fmoc-protected **(R)-2-(Aminomethyl)-3-methylbutanoic acid** is pre-activated with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed.
- **Washing:** The resin is washed with DMF to remove unreacted reagents.
- **Repeat Cycle:** Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.
- **Cleavage and Deprotection:** Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically

containing trifluoroacetic acid (TFA) and scavengers.

- Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS Workflow Diagram



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Caption: A single cycle of Fmoc-based solid-phase peptide synthesis.

Biological Activity and Applications

The incorporation of **(R)-2-(Aminomethyl)-3-methylbutanoic acid** into peptides has been explored for various therapeutic applications, primarily focusing on antimicrobial and neuroprotective activities.

Antimicrobial Activity

Peptides containing β -amino acids, including β -homovaline, have shown promise as antimicrobial agents. The structural modifications introduced by β -amino acids can enhance the peptide's ability to disrupt microbial membranes while potentially reducing toxicity to mammalian cells.

While specific quantitative data for peptides containing solely **(R)-2-(Aminomethyl)-3-methylbutanoic acid** are not extensively available in the public domain, the general principle is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains.

Table: Representative Antimicrobial Activity Data for β -Amino Acid-Containing Peptides

Peptide	Target Organism	MIC (μ M)	MBC (μ M)
AMP2 (example)	Acinetobacter baumannii	1.5 ± 0.25	2.25 ± 0.12
AMP2 (example)	Listeria monocytogenes	1.5 ± 0.25	2.25 ± 0.12
AMPs (general range)	Gram-positive & Gram-negative bacteria	1.5 - 12.5	2.25 - 25

Note: The data presented are from a study on various antimicrobial peptides and are illustrative of the type of quantitative data generated. Specific values for peptides containing **(R)-2-(Aminomethyl)-3-methylbutanoic acid** would require targeted synthesis and testing.[\[1\]](#)

Neuroprotective Effects

Derivatives of amino acids are being investigated for their neuroprotective properties. While direct evidence for **(R)-2-(Aminomethyl)-3-methylbutanoic acid** is limited, the broader class of compounds is of interest. For example, novel baicalein amino acid derivatives have demonstrated significant neuroprotective effects against oxidative stress-induced neurotoxicity in SH-SY5Y cells.

Table: Illustrative Neuroprotective Activity of Amino Acid Derivatives

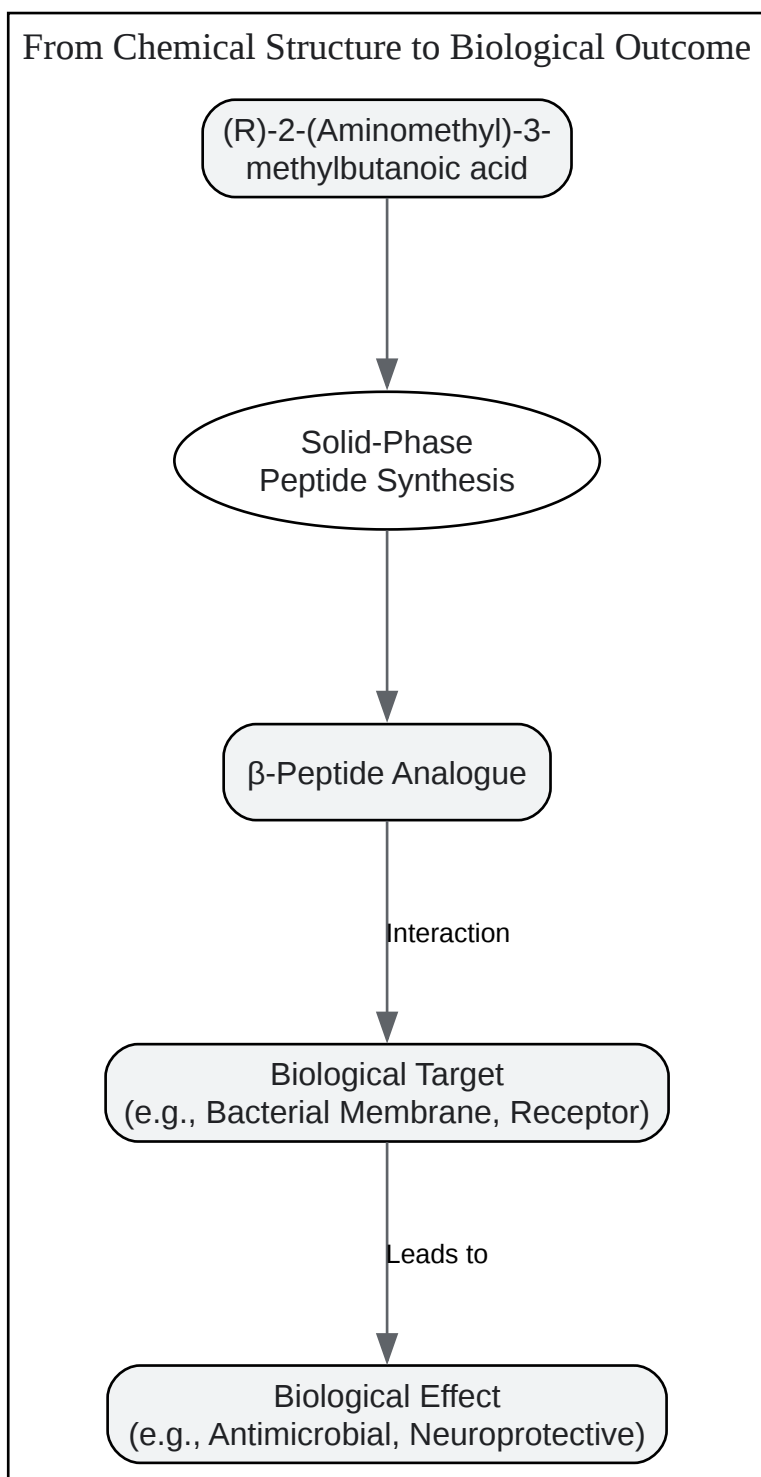
Compound	Cell Line	Assay	EC50 (μM)
Baicalein Amino Acid Derivative 8	SH-SY5Y	tert-butyl hydroperoxide-induced neurotoxicity	4.31
Baicalein (parent compound)	SH-SY5Y	tert-butyl hydroperoxide-induced neurotoxicity	24.77
Edaravone (positive control)	SH-SY5Y	tert-butyl hydroperoxide-induced neurotoxicity	5.62

Note: This data is for baicalein derivatives and serves as an example of the quantitative assessment of neuroprotective effects.[\[2\]](#)

Signaling Pathways

Currently, there is no specific, well-documented signaling pathway that is directly and uniquely modulated by **(R)-2-(Aminomethyl)-3-methylbutanoic acid** itself. Its biological effects are primarily realized through its incorporation into larger peptide structures, which then interact with their respective biological targets, such as bacterial membranes or protein receptors. As a structural analogue of GABA, it may have the potential to interact with GABA receptors, but specific studies confirming this are not readily available in the reviewed literature. The GABAergic system is a major inhibitory neurotransmitter system in the central nervous system, and its receptors (GABA-A and GABA-B) are important drug targets.[\[3\]](#)[\[4\]](#)

Logical Relationship Diagram: From Compound to Biological Effect



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Caption: The role of the title compound in achieving biological effects.

Conclusion

(R)-2-(Aminomethyl)-3-methylbutanoic acid is a valuable chiral building block for the synthesis of peptidomimetics with enhanced stability and biological activity. Its primary application lies in the fields of antimicrobial and neuroprotective drug discovery. Further research is warranted to elucidate its specific interactions with biological targets and to fully characterize the quantitative structure-activity relationships of peptides containing this unique β -amino acid.

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